

"Ethyl pyridin-2-ylcarbamate" molecular structure and IUPAC name

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Compound of Interest

Compound Name: Ethyl pyridin-2-ylcarbamate

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An In-depth Technical Guide to Ethyl Pyridin-2-ylcarbamate

This technical guide provides a comprehensive overview of **Ethyl pyridin-2-ylcarbamate**, detailing its molecular structure, IUPAC name, physicochemical properties, and key experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

Ethyl pyridin-2-ylcarbamate is a chemical compound belonging to the carbamate family. It features an ethyl ester group linked to a carbamic acid moiety, which is in turn attached to a pyridine ring at the second position.

- IUPAC Name: **ethyl pyridin-2-ylcarbamate**
- Molecular Formula: $C_8H_{10}N_2O_2$ [\[1\]](#)[\[2\]](#)
- Canonical SMILES: CCOC(=O)NC1=NC=CC=C1
- InChI: InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) [\[1\]](#)

The molecular structure consists of a central pyridine ring with a carbamate functional group attached to the carbon atom at position 2. The carbamate itself is composed of an ethyl group

connected to a carbonyl group, which is then bonded to a nitrogen atom.

Physicochemical Properties

Quantitative data for **Ethyl pyridin-2-ylcarbamate** is summarized in the table below. For context, properties of a structurally similar compound, ethyl N-(5-chloropyridin-2-yl)carbamate, are also included where direct data is limited.

Property	Value	Reference
Molecular Weight	166.18 g/mol	[1][2]
Purity	Min. 95%	[1]
Solubility	Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide); poorly soluble in water (<1 mg/mL at 25°C) (Data for ethyl N-(5-chloropyridin-2-yl)carbamate).	[3]
Stability	The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments (Inference from analogous compounds).	[3]
Melting Point	Melting points for analogous carbamates range between 90–120°C (Precise value for this compound is unreported).	[3]

Experimental Protocols: Synthesis

A novel and environmentally friendly catalyst-free method for the synthesis of N-pyridin-2-yl carbamates has been developed.[4] This approach utilizes easily accessible N-hetaryl ureas

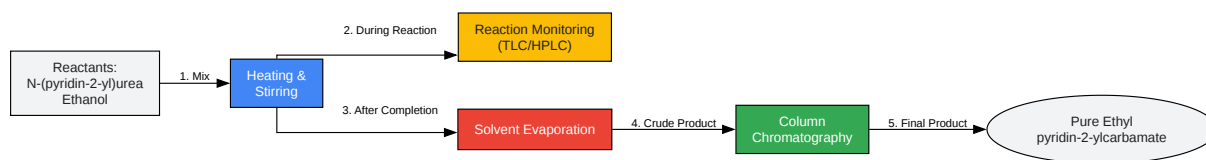
and alcohols, proceeding through an intermediate isocyanate formation.[4]

Catalyst-Free Synthesis from N-Hetaryl Urea and Ethanol:

- Reactants:
 - N-(pyridin-2-yl)urea
 - Ethanol (absolute)
- Procedure:
 - A mixture of N-(pyridin-2-yl)urea and an excess of absolute ethanol is placed in a sealed reaction vessel.
 - The mixture is heated to a specified temperature (e.g., 120-150 °C) and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The excess ethanol is removed under reduced pressure using a rotary evaporator.
 - The resulting crude product is then purified. Purification can be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **Ethyl pyridin-2-ylcarbamate**.
- Reaction Mechanism: The reaction is proposed to proceed through the thermal decomposition of the N-hetaryl urea to form a hetaryl isocyanate intermediate. This intermediate then reacts with the alcohol (ethanol) to form the final carbamate product.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the catalyst-free synthesis process of **Ethyl pyridin-2-ylcarbamate**.



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Caption: Catalyst-free synthesis workflow for **Ethyl pyridin-2-ylcarbamate**.

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